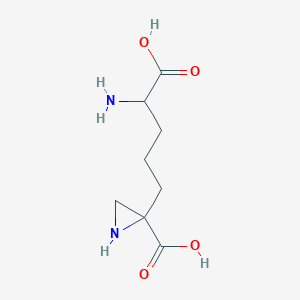
Aziridino-dap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridino-dap is a compound known for its potent inhibitory effects on diaminopimelic acid epimerase. This compound is a product of the spontaneous hydrolysis of alpha-(halomethyl)diaminopimelic acids
Méthodes De Préparation
The synthesis of Aziridino-dap involves several steps. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The aziridines formed are the kinetically favored cyclization products and can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization . This process provides a broad range of new conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest for biological and foldameric applications .
Analyse Des Réactions Chimiques
Aziridino-dap undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophiles such as carbon, sulfur, oxygen, and nitrogen . The major products formed from these reactions are functionalized azaheterocycles, which are biologically important constrained amino acid derivatives .
Applications De Recherche Scientifique
Synthesis of Aziridino-DAP
The synthesis of this compound involves stereoselective methods that yield various analogues. For instance, the aziridine analogues of DAP have been prepared and evaluated for their inhibitory effects on DAP epimerase. Notably, compounds such as (2R,3S,3'S)-3-(3'-aminopropane)aziridine-2,3'-dicarboxylate and its diastereomers (ll-azi-DAP and dl-azi-DAP) have been synthesized with distinct binding characteristics to the enzyme's active site .
Table 1: Summary of Synthesized Aziridine Analogues
| Compound Name | Structure Type | IC50 (mM) | Binding Site |
|---|---|---|---|
| (2R,3S,3'S)-Aziridine | Reversible Inhibitor | 2.88 | Not specified |
| ll-azi-DAP | Irreversible Inhibitor | N/A | Cys-73 |
| dl-azi-DAP | Irreversible Inhibitor | N/A | Cys-217 |
Antibacterial Applications
The potential antibacterial properties of this compound analogues have been evaluated against various bacterial strains. Studies indicate that these compounds can significantly inhibit bacterial growth, making them candidates for new antibacterial agents. For example, thiazole and oxazole derivatives of DAP have shown promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Table 2: Antibacterial Efficacy of this compound Derivatives
| Compound | MIC (µg/mL) | Comparison Antibiotic | ZOI (mm) |
|---|---|---|---|
| Thio-DAP | 70-80 | Ciprofloxacin | 22.67 |
| Oxa-DAP | 70-80 | Ciprofloxacin | 23.67 |
Broader Applications in Drug Design
The structural features of this compound make it a valuable scaffold in drug design beyond antibacterial applications. Its derivatives are being explored for other therapeutic uses including anti-inflammatory and antitubercular activities. The design process often employs structure-based drug design (SBDD) techniques to enhance binding affinity and efficacy against target enzymes involved in various metabolic pathways .
Case Studies and Future Directions
Recent studies have highlighted the necessity for further exploration into the pharmacokinetics and toxicity profiles of this compound derivatives. In silico studies using tools like ProTox-II have indicated low toxicity levels for several synthesized compounds, suggesting their viability as therapeutic agents . Moreover, ongoing research aims to elucidate the detailed mechanisms through which these compounds exert their effects, paving the way for novel antibiotic therapies.
Mécanisme D'action
The mechanism of action of Aziridino-dap involves its interaction with diaminopimelic acid epimerase. It acts as an irreversible inhibitor by binding to the enzyme and preventing its normal function . This inhibition disrupts the biosynthesis of lysine, which is essential for the growth and development of plants .
Comparaison Avec Des Composés Similaires
Aziridino-dap is unique compared to other similar compounds due to its potent inhibitory effects on diaminopimelic acid epimerase. Similar compounds include other aziridine-2-carboxylic acid derivatives, which also exhibit biological activity and are used in various scientific applications . the specific structure of this compound provides it with unique properties that make it particularly effective as an enzyme inhibitor .
Propriétés
Numéro CAS |
125509-89-9 |
|---|---|
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c9-5(6(11)12)2-1-3-8(4-10-8)7(13)14/h5,10H,1-4,9H2,(H,11,12)(H,13,14) |
Clé InChI |
PZLRXNWCQLUSBF-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCCC(C(=O)O)N)C(=O)O |
SMILES canonique |
C1C(N1)(CCCC(C(=O)O)N)C(=O)O |
Synonymes |
2-(4-amino-4-carboxybutyl)-2-aziridinecarboxylic acid aziridino-DAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















